2-[[3-[(4-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid
Description
2-[[3-[(4-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid is a benzoic acid derivative featuring two carbamoyl substituents. Its structure comprises a central benzoic acid moiety substituted at the 2-position with a carbamoyl group linked to a 3-[(4-methylphenyl)carbamoyl]phenyl ring. This compound’s molecular formula is C23H19N2O4, with a molecular weight of 387.42 g/mol.
Properties
IUPAC Name |
2-[[3-[(4-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-14-9-11-16(12-10-14)23-20(25)15-5-4-6-17(13-15)24-21(26)18-7-2-3-8-19(18)22(27)28/h2-13H,1H3,(H,23,25)(H,24,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBFTWRFQVOANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[[3-[(4-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid, a compound with complex structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C22H21N3O3
- Molecular Weight : 407.49 g/mol
- InChIKey : TUSCYCAIGRVBMD-UHFFFAOYSA-N
Research indicates that this compound exhibits various biological activities primarily through interactions with specific cellular targets:
- G-Protein Coupled Receptors (GPCRs) : The compound has been shown to act as an agonist for certain GPCRs, which play crucial roles in signal transduction pathways.
- Enzymatic Inhibition : Studies have reported that this compound can inhibit specific enzymes, affecting metabolic pathways and cellular responses.
Biological Activities
The biological activities of the compound can be summarized as follows:
Antitumor Activity
A study conducted on the cytotoxic effects of this compound showed significant inhibition of tumor cell proliferation in vitro. The compound was tested on several cancer cell lines, including breast and colon cancer cells, revealing an IC50 value in the low micromolar range.
Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats. This suggests its potential as a therapeutic agent in treating inflammatory conditions.
Antimicrobial Properties
The compound was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that it possesses moderate antibacterial properties, particularly against Staphylococcus aureus.
Research Findings
Recent studies have further elucidated the pharmacodynamics of the compound:
- ToxCast Screening : The compound was included in ToxCast assays to evaluate its interaction with various biological targets. It showed promising results in modulating GPCR activity and inhibiting certain enzymes, indicating a multifaceted mechanism of action .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the carbamoyl groups significantly affect biological potency, suggesting avenues for further optimization .
Comparison with Similar Compounds
2-{[(4-Fluorophenyl)amino]carbonyl}benzoic Acid
2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic Acid
- Molecular Formula: C15H12ClNO3
- Molecular Weight : 289.71 g/mol
- Key Differences: The chloro and methyl substituents on the phenyl ring introduce steric and electronic effects.
2-((Phenyl(phenylimino)methyl)carbamoyl)benzoic Acid
- Key Differences: Features an imino group, altering electronic distribution.
3-{[(4-Chlorophenyl)carbamoyl]amino}benzoic Acid
- Molecular Formula : C14H11ClN2O3
- This may improve target binding in enzyme inhibition assays .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | logP<sup>a</sup> | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | ~3.2<sup>b</sup> | <0.1 (predicted) | 387.42 |
| 2-{[(4-Fluorophenyl)amino]carbonyl}BA | 2.1 | 0.5 | 259.23 |
| 2-[(3-Chloro-4-methylphenyl)carbamoyl]BA | 2.5 | 0.3 | 289.71 |
| 3-{[(4-Chlorophenyl)carbamoyl]amino}BA | 1.8 | 1.2 | 298.71 |
<sup>a</sup>logP values estimated via HPLC-derived methods (e.g., ).
<sup>b</sup>Predicted based on alkyl-carbamate analogs .
- Lipophilicity: The target compound’s higher logP (~3.2) suggests superior membrane permeability compared to fluorinated or amino-substituted analogs. Chlorinated derivatives (e.g., 2.5 logP) balance lipophilicity and solubility .
- Solubility: Polar substituents (e.g., -NH2 in 3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid) improve aqueous solubility but may limit blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
